molecular formula C21H26N4O4 B2982115 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 1705097-31-9

1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2982115
CAS No.: 1705097-31-9
M. Wt: 398.463
InChI Key: RLKZHTBVNFCGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a sophisticated, high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidine-3-carboxamide core scaffold, a structure present in various pharmacologically active molecules and is frequently explored in medicinal chemistry for its potential as a key building block in drug discovery . The compound's structure integrates multiple heterocyclic systems, including a 1-(3-methoxyphenyl) group and a 1H-pyrazol-4-yl moiety linked via a carboxamide bridge to a tetrahydropyran group. Such complex architectures are often investigated for their potential biological activities, particularly in the development of novel therapeutics for conditions like cancer and neurodegenerative diseases, given that similar molecular frameworks are found in compounds with such applications . Research into this chemical space is supported by advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex N-heterocycles with high regioselectivity and functional group tolerance . This product is intended for research use only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-28-19-4-2-3-18(10-19)25-13-16(9-20(25)26)21(27)23-17-11-22-24(14-17)12-15-5-7-29-8-6-15/h2-4,10-11,14-16H,5-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKZHTBVNFCGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide, identified by its CAS number 1448122-99-3, is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article examines its biological activity, focusing on the mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O3C_{22}H_{23}N_{5}O_{3} with a molecular weight of 405.4 g/mol. The structure features a methoxyphenyl group, a pyrrolidine ring, and a pyrazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the methoxy group may enhance lipophilicity and facilitate cellular uptake, while the pyrrolidine and pyrazole rings may contribute to receptor binding affinity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of:

  • Anticonvulsant Activity : Compounds with similar structures have shown promise in anticonvulsant assays. For instance, related pyrazole derivatives have demonstrated significant protective effects in picrotoxin-induced convulsion models, suggesting that this compound may also exhibit anticonvulsant properties due to its structural analogies .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies on structurally related compounds indicate that modifications in the phenyl and pyrrolidine rings significantly influence cytotoxicity against various cancer cell lines. For example, SAR analyses reveal that certain substitutions can enhance activity against specific cancer types .
  • Anti-inflammatory Effects : Some derivatives within the same chemical class have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The potential anti-inflammatory activity of this compound warrants further investigation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceBiological Activity AssessedKey Findings
AnticonvulsantDemonstrated significant protection in convulsion models; SAR indicated importance of methoxy substitution.
AnticancerShowed cytotoxic effects against A549 lung adenocarcinoma cells; effective IC50 values reported for structurally similar compounds.
Anti-inflammatoryInhibitory effects on COX enzymes noted; potential for development as anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Methoxy Substitution : Enhances lipophilicity and bioavailability.
  • Pyrrolidine Ring : Critical for maintaining structural integrity and biological activity.
  • Pyrazole Moiety : Influences receptor binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydro-2H-pyran (THP) group distinguishes it from analogs with thiadiazole () or quinoline () substituents.
  • Methoxy groups are common in all compounds but vary in position (e.g., 3-methoxyphenyl in the target vs. 2,6-dimethoxyphenyl in ).

Physicochemical Properties

Compound Name Molecular Weight Predicted pKa Predicted Density (g/cm³)
Target Compound ~420.4* Not Reported Not Reported
1-(3-Chloro-4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 378.88 8.35 1.386
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate ~443.8* Not Reported Not Reported

*Calculated based on molecular formula.
Key Observations :

  • The THP group in the target compound may enhance hydrophilicity compared to the thiadiazole-containing analog in , which has higher density and moderate pKa.
  • Methoxy and ether groups in the target compound could influence solubility and metabolic stability.

Research Findings and Implications

  • Bioactivity : While direct bioactivity data for the target compound is unavailable, analogs with pyrazole and carboxamide moieties (e.g., ) are often explored for antimicrobial or kinase-inhibitory properties .
  • Applications: The THP group’s ether functionality may improve pharmacokinetic profiles compared to quinoline () or thiadiazole () derivatives, making the target compound a candidate for drug development.
  • Lumping Strategy : As per , the compound could be grouped with other pyrrolidine carboxamides or pyrazole derivatives for environmental or pharmacological modeling .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:

  • Condensation : Reacting 3-methoxyphenyl-substituted pyrrolidinone intermediates with activated carboxamide precursors.
  • Cyclization : Using coupling agents like EDCI/HOBt in anhydrous DMF to form the pyrrolidine-3-carboxamide core .
  • Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) to isolate the final product .
    Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions from the tetrahydro-2H-pyran-4-ylmethyl group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry of the pyrazole and pyrrolidine rings .
  • HPLC-MS : For purity assessment (>95%) and molecular weight confirmation (e.g., ESI-MS in positive ion mode) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the tetrahydro-2H-pyran-4-ylmethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining yield?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (e.g., K2_2CO3_3 at 1.0–1.5 equiv) to identify optimal parameters .
  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for cyclization steps .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted pyrazole-4-carboxylic acid) and adjust stoichiometry .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Validation : Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Metabolite Screening : Test for instability in biological matrices (e.g., plasma esterase-mediated hydrolysis of the pyrrolidone ring) .
  • Structural Analogues : Benchmark against compounds like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Substituent Variation : Systematically replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OMe) groups to assess binding affinity .
  • Bioisosteric Replacement : Swap the tetrahydro-2H-pyran-4-ylmethyl group with morpholine or piperidine derivatives to improve solubility .
  • Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. How can stability issues in aqueous solutions be mitigated during in vitro assays?

  • pH Adjustment : Store stock solutions in DMSO at -20°C and dilute in PBS (pH 7.4) immediately before use to prevent hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder with stabilizers (e.g., mannitol) for long-term storage .
  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) to identify decomposition pathways (e.g., oxidation of the methoxy group) .

Q. What computational methods are suitable for predicting binding modes?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess conformational stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR-guided modifications .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Methodological Challenges

Q. How to address purification challenges due to polar byproducts?

  • Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted carboxylic acids) using Dowex resins .
  • Countercurrent Distribution : Apply for highly polar intermediates with similar Rf_f values on TLC .

Q. What in vivo formulation strategies improve bioavailability?

  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life .
  • Prodrug Design : Convert the carboxamide to a methyl ester for improved intestinal absorption .

Q. How to validate synthetic intermediates for mechanistic studies?

  • Isotopic Labeling : Incorporate 13C^{13}C-labeled methoxy groups to track metabolic fate via LC-MS .
  • Kinetic Profiling : Use stopped-flow NMR to monitor reaction intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.